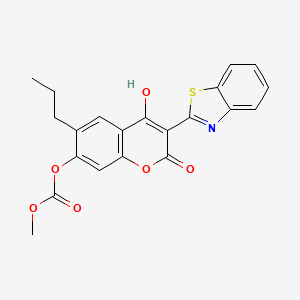

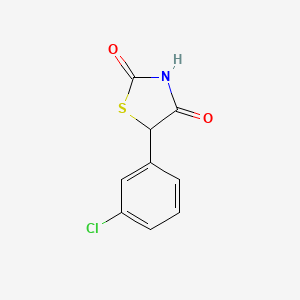

3-(1,3-benzothiazol-2-yl)-4-hydroxy-2-oxo-6-propyl-2H-chromen-7-yl methyl carbonate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Benzothiazoles are a class of sulfur-containing heterocycles that involve a benzene ring fused to a thiazole ring . They have played an important role in the field of biochemistry and medicinal chemistry due to their highly pharmaceutical and biological activity .

Synthesis Analysis

The synthesis of benzothiazole derivatives has been achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc .Molecular Structure Analysis

The benzothiazole ring system was originally found in various marine and terrestrial natural compounds . It is widely used in various applications due to its highly pharmaceutical and biological activity .Chemical Reactions Analysis

The development of synthetic processes for benzothiazole compounds is one of the most significant problems facing researchers . Recent advances in the synthesis of benzothiazole compounds related to green chemistry have been made from the condensation of 2-aminobenzenethiol with aldehydes/ketones/acids/acyl chlorides and the cyclization of thioamide or carbon dioxide (CO2) as raw materials .科学研究应用

Antibacterial Activity

One significant area of research for this compound involves its antibacterial properties. Studies have shown that derivatives of 2-oxo-2H-chromen, which is structurally related to the compound , have been screened for antibacterial activity against both Gram-positive and Gram-negative bacteria. These compounds have demonstrated promising antibacterial properties, indicating potential applications in treating bacterial infections or in developing new antibacterial agents (Čačić et al., 2009).

Synthesis and Characterization

Research has also focused on the synthesis and characterization of similar coumarin derivatives. These studies have involved synthesizing various derivatives and analyzing them using advanced instrumental methods like NMR and IR spectroscopy. This area of research contributes to our understanding of how to effectively synthesize and characterize compounds within this chemical class for potential applications in various fields (Behrami & Dobroshi, 2019).

Fluorescent Properties

Another application is in the field of fluorescence. Derivatives of benzothiazolyl-chromen have been studied for their fluorescent properties. These compounds have been found to emit moderate to low emission intensities, which could have applications in areas such as fluorescent brighteners or in developing new types of fluorescent materials (Harishkumar et al., 2012).

Cytotoxic Activity

There is also significant interest in the cytotoxic activity of these compounds. Studies have explored the synthesis of certain derivatives and their cytotoxic effects, particularly against cancer cell lines. This line of research is vital for discovering new therapeutic agents for treating various types of cancers (Shankar et al., 2017).

Chemosensors Development

Coumarin benzothiazole derivatives have been synthesized and investigated for their potential as chemosensors, especially for anions like cyanide. These studies focus on the development of sensors that can detect specific chemicals, which is crucial in environmental monitoring and safety applications (Wang et al., 2015).

未来方向

属性

IUPAC Name |

[3-(1,3-benzothiazol-2-yl)-4-hydroxy-2-oxo-6-propylchromen-7-yl] methyl carbonate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17NO6S/c1-3-6-11-9-12-15(10-14(11)28-21(25)26-2)27-20(24)17(18(12)23)19-22-13-7-4-5-8-16(13)29-19/h4-5,7-10,23H,3,6H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZHASERDDYVOHW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC2=C(C=C1OC(=O)OC)OC(=O)C(=C2O)C3=NC4=CC=CC=C4S3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17NO6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(1,3-benzothiazol-2-yl)-4-hydroxy-2-oxo-6-propyl-2H-chromen-7-yl methyl carbonate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

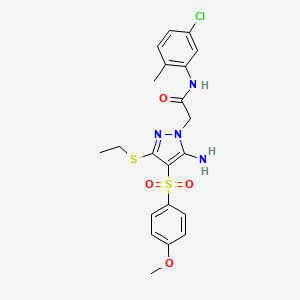

![Methyl 7-methylpyrazolo[1,5-a]pyrimidine-5-carboxylate](/img/structure/B2428016.png)

![[1-(Pyridin-2-ylmethyl)-1H-imidazol-5-yl]methanamine](/img/structure/B2428018.png)

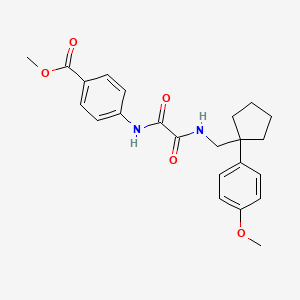

![5-methyl-N-(2-methylpropyl)-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2428022.png)

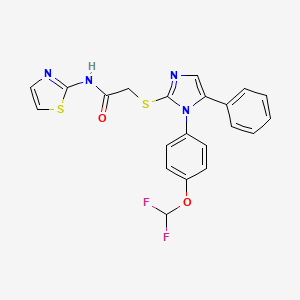

![2-{4-[2-Methyl-6-(morpholin-4-yl)pyrimidin-4-yl]piperazin-1-yl}quinoline-4-carbonitrile](/img/structure/B2428023.png)